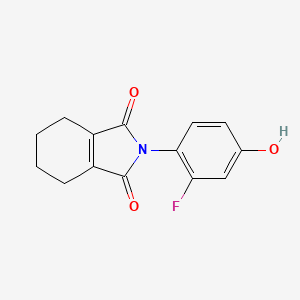

2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

The compound 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule featuring a tetrahydroisoindole-dione core substituted with a 2-fluoro-4-hydroxyphenyl group. This structure places it within the broader class of N-phenylphthalimide derivatives, which are known for diverse biological activities, including herbicidal properties . These analogs share the isoindole-dione backbone but differ in substituents, leading to variations in physicochemical properties and applications.

Properties

IUPAC Name |

2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c15-11-7-8(17)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,17H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOQYMDRUMLHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146112 | |

| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-84-7 | |

| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-hydroxyacetophenone, which is then subjected to a series of reactions to introduce the isoindole moiety. The key steps include:

Fluorination: Introduction of the fluorine atom into the phenyl ring.

Cyclization: Formation of the isoindole ring through intramolecular reactions.

Hydroxylation: Introduction of the hydroxyl group at the para position relative to the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysis and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1.1. Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The structural features of 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

A study demonstrated that certain isoindole derivatives showed activity against various cancer cell lines, suggesting that this compound could be optimized for similar effects .

1.2. Neuropharmacological Applications

This compound has potential applications in neuropharmacology as a modulator of metabotropic glutamate receptors (mGluRs). Specifically, it could act as a negative allosteric modulator (NAM) for mGluR2, which is implicated in the treatment of neurological disorders such as schizophrenia and anxiety.

Preliminary studies have shown that compounds with similar scaffolds exhibit high binding affinity and selectivity towards mGluR2, indicating that further exploration of this compound could lead to the development of effective therapeutic agents for CNS disorders .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various synthetic routes involving cyclization and functional group modifications. The optimization of these synthetic pathways is crucial for producing analogs with enhanced biological activities.

Table 1: Synthetic Routes for Isoindole Derivatives

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Cyclization | Ethyl pyruvate + Amino acid derivatives | 64% |

| 2 | Cross-coupling | Boronic acids + Isoindole precursors | 72%-80% |

| 3 | Functionalization | Various halides + Isoindoles | 42%-52% |

3.1. Polymer Chemistry

The unique structure of this compound allows for potential applications in polymer chemistry, particularly in the development of advanced materials with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance the material's performance in various industrial applications.

Case Study 1: Neuropharmacological Research

In a study focusing on mGluR modulation, researchers synthesized a library of isoindole derivatives including this compound. The binding affinity was evaluated using PET imaging techniques which demonstrated promising results in terms of brain permeability and receptor selectivity .

Case Study 2: Anticancer Screening

Another investigation involved screening various isoindole derivatives against human cancer cell lines. The results indicated that certain modifications to the scaffold significantly enhanced cytotoxicity against breast and lung cancer cells. This suggests that further exploration of this compound could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Key Observations :

- Flumipropyn incorporates a chloro atom and propargyloxy chain, which may influence its environmental persistence and mode of action .

Physicochemical Properties Comparison

Available data for analogs highlight critical differences:

Implications :

- Flumioxazin’s low water solubility and vapor pressure make it effective as a soil-applied pre-emergence herbicide, minimizing leaching and volatilization .

Flumioxazin

- Herbicidal Activity: Inhibits protoporphyrinogen oxidase (PPO), causing oxidative damage in broadleaf weeds. Registered for use in soybeans, peanuts, and cotton .

- Formulation : 51% active ingredient in water-dispersible granules (WDG) for pre-emergence application .

Flumipropyn

Target Compound

- Hypothesized Activity: The hydroxyl group may confer antioxidant or metabolic properties, diverging from classical herbicidal action. No direct evidence is available in the provided sources.

Biological Activity

The compound 2-(2-fluoro-4-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 1261982-32-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications based on diverse research findings.

- Molecular Formula: C16H16FNO3

- Molecular Weight: 299.339 g/mol

- CAS Number: 1261982-32-4

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

-

Mechanism of Action:

- The compound has been shown to induce apoptosis in cancer cells via the activation of caspase pathways. This mechanism is crucial for the programmed cell death that is often disrupted in cancerous cells.

- Cell Line Studies:

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains.

- Bacterial Strains Tested:

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties.

- In Vivo Studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment:

- Neuroprotection in Animal Models:

Q & A

Basic: What methodologies are recommended for characterizing the physicochemical properties of flumioxazin?

Answer:

Flumioxazin’s physicochemical properties can be systematically characterized using the following approaches:

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods, with reported values ranging from 201.8–203.8°C .

- Solubility : Shake-flask method with HPLC quantification. Water solubility varies between 0.786 mg/L (20°C) and 1.78 mg/L (25°C), depending on temperature and solvent polarity .

- Vapor Pressure : Gas saturation or effusion methods, yielding values of 0.32 mPa (20°C) or 2.41 × 10⁻⁶ mm Hg (22°C) .

- Stability : Thermogravimetric analysis (TGA) to assess degradation at elevated temperatures (e.g., degradation point at 273.3°C) .

Basic: What is the primary mechanism of action of flumioxazin as a herbicide, and how can researchers validate this in vitro?

Answer:

Flumioxazin inhibits protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis. To validate this:

- Enzyme Assays : Use isolated chloroplasts or recombinant Protox enzymes to measure inhibition kinetics via spectrophotometric detection of protoporphyrin IX accumulation .

- Leaf Disk Assays : Expose plant tissues to flumioxazin and observe photobleaching symptoms under controlled light conditions .

Advanced: How should researchers design experiments to evaluate flumioxazin’s efficacy and crop selectivity in pre-emergence applications?

Answer:

- Dose-Response Studies : Test rates from 50–200 g a.i./ha in field trials, monitoring weed suppression (e.g., broadleaf species) and crop tolerance (e.g., soybean, cotton) .

- Soil Type Variation : Compare efficacy in sandy vs. clay soils, accounting for organic matter content (OM) effects on adsorption and bioavailability .

- Control Groups : Include untreated plots and alternative herbicides (e.g., pyroxasulfone) to benchmark performance .

Advanced: What analytical methods are suitable for detecting flumioxazin residues and metabolites in environmental matrices?

Answer:

- Residue Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocol for soil or plant tissues .

- Quantification : LC-MS/MS with MRM (multiple reaction monitoring) for flumioxazin (LOQ < 0.01 mg/kg) and its hydroxylated metabolites .

- Validation : Spike recovery tests (70–120%) and cross-checking against EPA tolerance guidelines (e.g., 0.01–0.05 ppm in food commodities) .

Advanced: How can researchers investigate the soil persistence and degradation pathways of flumioxazin?

Answer:

- Half-Life Studies : Use ¹⁴C-labeled flumioxazin in aerobic/anaerobic soil incubations, monitoring degradation via radiometric detection. Reported half-lives range from 12–17 days .

- Metabolite Profiling : Identify degradates (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS) .

- Environmental Factors : Assess impacts of pH, temperature, and microbial activity on degradation kinetics .

Advanced: How to resolve contradictions in reported water solubility values (e.g., vs. mg/L)?

Answer:

- Method Standardization : Compare shake-flask vs. column elution techniques, ensuring consistent temperature (e.g., 20°C vs. 25°C) and solvent purity .

- Particle Size Control : Use micronized flumioxazin to eliminate variability in dissolution rates .

- Interlaboratory Validation : Replicate experiments across multiple labs with calibrated equipment .

Advanced: What experimental approaches assess flumioxazin’s impact on non-target soil microorganisms?

Answer:

- Microbial Diversity Analysis : 16S rRNA sequencing of soil samples pre- and post-application to quantify shifts in bacterial/fungal communities .

- Enzyme Activity Assays : Measure dehydrogenase or phosphatase activity as indicators of microbial metabolic function .

- Dose-Response in Microcosms : Test sub-lethal doses (e.g., 1–10 mg/kg soil) under controlled greenhouse conditions .

Advanced: How can synthetic routes for flumioxazin be optimized for academic-scale production?

Answer:

- Key Intermediate Synthesis : Focus on 7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-amine, using Pd-catalyzed coupling for regioselectivity .

- Cyclization Conditions : Optimize reaction temperature (80–100°C) and solvent (e.g., DMF) for isoindole-dione ring formation .

- Purification : Recrystallization from ethanol/water mixtures to achieve >99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.